2-Chloro-5-(trifluoromethyl)benzoyl chloride
Overview
Description
2-Chloro-5-(trifluoromethyl)benzoyl chloride is an organic compound with the molecular formula C8H3Cl2F3O. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a chlorine atom at the second position and a trifluoromethyl group at the fifth position. This compound is known for its reactivity and is used in various chemical synthesis processes.
Mechanism of Action
Mode of Action
2-Chloro-5-(trifluoromethyl)benzoyl chloride likely interacts with its targets through nucleophilic substitution reactions . The chlorine atom attached to the carbonyl carbon is a good leaving group, making the carbonyl carbon susceptible to attack by nucleophiles. This can lead to the formation of various products depending on the specific nucleophile involved in the reaction .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its reactivity might be influenced by the pH of the environment. Moreover, it should be stored in a cool, dry place with good ventilation to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-5-(trifluoromethyl)benzoyl chloride can be synthesized through several methods. One common method involves the chlorination of 2-chloro-5-(trifluoromethyl)benzoic acid using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(trifluoromethyl)benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The compound can hydrolyze in the presence of water to form 2-chloro-5-(trifluoromethyl)benzoic acid.
Coupling Reactions: It can be used in coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Hydrolysis: This reaction is usually performed in aqueous acidic or basic conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Nucleophilic Substitution: Produces substituted benzoyl derivatives.
Hydrolysis: Yields 2-chloro-5-(trifluoromethyl)benzoic acid.
Coupling Reactions: Forms biaryl compounds with various functional groups.
Scientific Research Applications
2-Chloro-5-(trifluoromethyl)benzoyl chloride is utilized in several scientific research fields:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: It serves as an intermediate in the synthesis of drugs with anti-inflammatory, antiviral, and anticancer properties.
Industry: It is employed in the production of specialty chemicals, polymers, and advanced materials.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)benzoic acid
- 3-(Trifluoromethyl)benzoyl chloride
- 2-(Trifluoromethyl)benzoyl chloride
Uniqueness
2-Chloro-5-(trifluoromethyl)benzoyl chloride is unique due to the presence of both chlorine and trifluoromethyl groups on the benzene ring. This combination enhances its reactivity and makes it a valuable intermediate in various chemical syntheses. Compared to similar compounds, it offers distinct advantages in terms of reactivity and selectivity in nucleophilic substitution and coupling reactions .
Properties
IUPAC Name |
2-chloro-5-(trifluoromethyl)benzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2F3O/c9-6-2-1-4(8(11,12)13)3-5(6)7(10)14/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRARPACTAFPNNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380773 | |
Record name | 2-chloro-5-(trifluoromethyl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00380773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
657-05-6 | |
Record name | 2-chloro-5-(trifluoromethyl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00380773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 657-05-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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